Butrol

Description

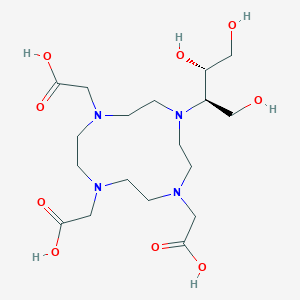

Structure

3D Structure

Properties

IUPAC Name |

2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O9/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31)/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNZSKXIEDHOBD-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151852-61-8 | |

| Record name | Butrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151852618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMG09YI7I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Butrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butrol, with the IUPAC name 2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid, is a macrocyclic chelating agent. It is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). This compound is a crucial component in the formulation of the gadolinium-based contrast agent (GBCA) Gadothis compound, where it forms a stable, neutral complex with the gadolinium(III) ion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and coordination chemistry of this compound.

Chemical Structure and Identification

This compound is a complex organic molecule characterized by a tetraazacyclododecane macrocycle functionalized with three carboxymethyl groups and a dihydroxy-hydroxymethylpropyl group. This structure imparts high hydrophilicity to the molecule.

| Identifier | Value |

| IUPAC Name | 2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

| CAS Number | 151852-61-8 |

| Molecular Formula | C18H34N4O9 |

| Molecular Weight | 450.48 g/mol |

| Canonical SMILES | C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(C(CO)O)C(CO)O)CC(=O)O |

| InChI Key | JZNZSKXIEDHOBD-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are critical to its function as a chelating agent. Its high water solubility and hydrophilicity, conferred by the multiple hydroxyl and carboxyl groups, are essential for its in vivo applications.

| Property | Value | Reference |

| Physical State | Solid | |

| Water Solubility | Highly soluble | [1] |

| logP (Octanol/Water Partition Coefficient of Gadothis compound) | ~ -3.5 | [1] |

| pKa Values | Not experimentally determined in available literature. |

Experimental Protocols

Synthesis of this compound

A preferred method for the synthesis of this compound involves a multi-step process designed for scalability and high purity.[1]

Protocol:

-

Preparation of the Mono-substituted Tetramine: The synthesis starts with the preparation of 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride.[1]

-

Alkylation: The mono-substituted tetramine is then reacted with chloroacetic acid.[1]

-

The reaction is carried out in an aqueous solution.

-

The pH of the reaction mixture is maintained between 9 and 10.

-

The reaction is heated to 70°C for 18 hours.

-

-

Purification: The resulting this compound ligand is purified to a high degree, with a reported yield of 65%.[1]

Synthesis of Gadothis compound (Chelation Reaction)

The formation of the gadolinium complex, Gadothis compound, is a critical step for its use as an MRI contrast agent.

Protocol:

-

Reaction Setup: The purified this compound ligand is dissolved in water.

-

Addition of Gadolinium Source: Gadolinium(III) oxide (Gd₂O₃) is added to the solution.[1]

-

Reaction Conditions: The mixture is stirred at 90°C for 6 hours to facilitate the complexation.[1]

-

Purification: The resulting Gadothis compound complex is purified using ion-exchange resins and charcoal treatment to remove any unreacted ligand or free gadolinium ions.[2][3][4] The final product is then crystallized.[2]

Coordination Chemistry

This compound is an octadentate ligand, meaning it can form up to eight coordination bonds with a metal ion. In the Gadothis compound complex, the this compound ligand coordinates to the gadolinium(III) ion through the four nitrogen atoms of the macrocycle and the three carboxylate oxygen atoms.[5][6] The ninth coordination site on the gadolinium ion is occupied by a water molecule, which is crucial for the relaxivity and contrast-enhancing properties of the agent.[5]

The macrocyclic structure of this compound contributes to the high kinetic inertness of the Gadothis compound complex. This kinetic stability is more critical for in vivo applications than thermodynamic stability, as it minimizes the release of toxic free Gd³⁺ ions in the body.[7][8][9][10]

Pharmacokinetics and Toxicology of the this compound Ligand

There is a notable lack of publicly available data on the pharmacokinetics and toxicology of the uncomplexed this compound ligand. The vast majority of research focuses on the properties and safety profile of the Gadothis compound complex.

It is generally understood that the purpose of such strong chelating agents is to remain complexed to the metal ion in vivo and be excreted as the intact complex.[7][8][9][10] The high hydrophilicity of this compound suggests that if it were to be present in an uncomplexed form, it would likely be rapidly eliminated via the kidneys. However, without specific studies, its in vivo distribution, metabolism, and potential toxicity remain largely uncharacterized. The toxicity of gadolinium-based contrast agents is primarily associated with the release of free gadolinium ions, which can lead to conditions such as nephrogenic systemic fibrosis (NSF), particularly in patients with impaired renal function.[11][12][13][14]

Visualizations

Caption: Workflow for the synthesis of the this compound ligand.

Caption: Experimental workflow for the synthesis of Gadothis compound.

References

- 1. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. WO2012143355A1 - Preparation of high-purity gadothis compound - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP2896405A1 - Preparation of high-purity gadothis compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists - Metallomics (RSC Publishing) [pubs.rsc.org]

- 10. (PDF) The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists. (2019) | Mariane Le Fur | 118 Citations [scispace.com]

- 11. Gadolinium in Medical Imaging—Usefulness, Toxic Reactions and Possible Countermeasures—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Gadothis compound? [synapse.patsnap.com]

- 13. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Butrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Butrol, a critical intermediate in the production of advanced MRI contrast agents like Gadothis compound and Calcothis compound. The document details the chemical pathways, experimental protocols, and purification techniques necessary to achieve the high-purity this compound required for pharmaceutical applications.

Introduction to this compound

This compound, chemically known as 2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid, is a macrocyclic chelating agent.[1][2][3] Its molecular structure is centered around a 1,4,7,10-tetraazacyclododecane (cyclen) ring, functionalized with three carboxymethyl groups and a unique trihydroxybutan substituent. This structure makes it an effective ligand for gadolinium and calcium ions, forming the basis of widely used contrast agents. The high stability and specific physicochemical properties of these complexes are paramount for their safety and efficacy in diagnostic imaging.[4]

The synthesis and purification of this compound present significant chemical challenges, primarily in achieving the high degree of purity (often exceeding 99.5%) demanded for pharmaceutical use.[5] The presence of multiple chiral centers and hydrophilic functional groups necessitates a multi-step and rigorously controlled process.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be approached through various routes, typically starting from the macrocycle 1,4,7,10-tetraazacyclododecane (cyclen). The core strategy involves the sequential introduction of the three carboxymethyl arms and the trihydroxybutan side chain. The following represents a generalized workflow synthesized from patent literature.

2.1. Key Experimental Protocols

The following protocols are representative examples derived from the patent literature. Exact conditions may vary based on specific protecting groups and reagents used.

Protocol 1: Synthesis via Protected Cyclen Intermediate

-

Protection of Cyclen: Three of the four amine groups on the cyclen ring are protected to ensure selective alkylation. This can be achieved through various methods, such as trifluoroacetylation or by forming a cyclic aminal.

-

Introduction of the Hydroxybutyl Group: The partially protected cyclen is reacted with an electrophilic precursor of the trihydroxybutan side chain. A common reagent for this step is 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, which introduces the side chain in a protected form.[6]

-

Deprotection: The protecting groups on the three amine nitrogens are removed under appropriate conditions (e.g., hydrolysis).

-

Carboxymethylation: The resulting mono-substituted cyclen derivative is then tri-alkylated using an acetic acid equivalent, typically chloroacetic acid or bromoacetic acid. This reaction is performed in an aqueous solution at an elevated temperature (e.g., 70°C) while maintaining a basic pH (9-10) with a suitable base like sodium hydroxide.[2]

-

Final Hydrolysis: Any remaining protecting groups (e.g., esters from the carboxymethylation step or on the hydroxybutyl chain) are removed, typically by acid or base hydrolysis, to yield crude this compound.

Purification of this compound

Crude this compound, which can have a purity as low as 65%, must undergo a rigorous multi-step purification process to meet pharmaceutical standards.[5][6] The high polarity and hydrogen-bonding capacity of this compound make its purification, particularly crystallization, a non-trivial task.[5]

3.1. Purification Methodologies and Protocols

Protocol 2: Purification of Crude this compound

-

Initial Treatment (Optional): The crude reaction mixture may first be treated with activated carbon to remove colored impurities.

-

Nanofiltration: The aqueous solution of crude this compound is passed through a nanofiltration membrane. This step is effective for removing inorganic salts and other low-molecular-weight byproducts.[7][8]

-

Ion-Exchange Chromatography: This is a critical step for separating this compound from structurally similar impurities.

-

Cation Exchange: The filtrate from nanofiltration is loaded onto a strong acid cation exchange resin (e.g., IR-120 type).[5] After adsorbing this compound, the resin is washed. Elution is then carried out, for instance, with an aqueous ammonia solution.[5]

-

Anion Exchange: The eluate from the cation exchange step can be further purified using an anion exchange resin to remove remaining anionic impurities.

-

-

Crystallization: The purified, concentrated this compound solution is subjected to crystallization.

-

Solvent System: A mixed solvent system is often required. A common and effective system is a mixture of methanol and water, with a methanol concentration of 20-50% (v/v) being reported as optimal.[5] Solvents like ethanol and acetone have also been cited.[9]

-

Procedure: The concentrated aqueous solution of this compound is heated (e.g., to 60°C), and the organic solvent (e.g., methanol) is added. The solution is then cooled, often to 0-5°C, to induce crystallization. The mixture is stirred for a period to allow for complete crystal formation.[5][7] Seeding with pre-existing this compound crystals can facilitate the process.

-

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a cold solvent (e.g., anhydrous ethanol), and dried under vacuum to yield high-purity this compound.[7]

If the desired purity is not achieved, a re-crystallization step can be performed.[5]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification of this compound, as compiled from various sources.

Table 1: Purity and Yield Data for this compound Purification

| Purification Stage | Starting Purity (Typical) | Final Purity (Achievable) | Yield (Reported for related steps) | Reference |

| Crude this compound | ~ 65% | - | - | [5][6] |

| After Ion Exchange | - | > 99% | - | [5] |

| After Crystallization | > 99% | > 99.5% | - | [5] |

| Overall Gadothis compound Synthesis | - | > 99.8% | 60.9% (for Gd complexation) | [7] |

Table 2: Key Parameters for this compound Synthesis and Purification

| Process Step | Parameter | Value / Condition | Reference |

| Synthesis | |||

| Carboxymethylation | pH | 9 - 10 | [2] |

| Temperature | 70 °C | [2] | |

| Purification | |||

| Cation Exchange Resin | Type | Strong Acid (e.g., IR-120) | [5] |

| Crystallization Solvent | Composition | 20-50% Methanol in Water | [5] |

| Crystallization Temp. | Cooling Range | Cooled to 0 - 5 °C | [7] |

Conclusion

The synthesis and purification of this compound are demanding processes that require precise control over reaction conditions and a sophisticated, multi-step purification strategy. The combination of nanofiltration, ion-exchange chromatography, and controlled crystallization is essential to upgrade crude this compound from ~65% to the >99.5% purity required for its use as a pharmaceutical intermediate. The methodologies outlined in this guide, derived from extensive patent literature, provide a robust framework for researchers and professionals in the field of drug development and diagnostic imaging.

References

- 1. EP3677574A1 - Gadothis compound intermediate and gadothis compound production method using same - Google Patents [patents.google.com]

- 2. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. WO2020141723A1 - Method for preparing calcothis compound - Google Patents [patents.google.com]

- 5. KR101979836B1 - Process for the preparation of calcothis compound - Google Patents [patents.google.com]

- 6. CN108047151B - A kind of preparation method of high yield gadothis compound - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. CN114539178A - Gadothis compound purification method - Google Patents [patents.google.com]

- 9. US9822084B2 - Method for preparing calcothis compound - Google Patents [patents.google.com]

The Core Mechanism of Butrol Chelation: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Principles Governing Gadobutrol's Stability and Efficacy

For researchers and professionals in drug development, understanding the intricate mechanism of action of chelating agents is paramount. In the realm of magnetic resonance imaging (MRI) contrast agents, Gadothis compound stands out due to the unique properties of its chelating ligand, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, commonly known as DO3A-butrol. This technical guide delves into the core principles of this compound's chelation mechanism, providing a comprehensive overview of its stability, the experimental methods used for its characterization, and the structural basis for its clinical utility.

The primary function of the this compound ligand is to form a stable complex with the highly paramagnetic gadolinium ion (Gd³⁺).[1] Free gadolinium is toxic to the human body, and therefore, the efficacy and safety of Gadothis compound are directly dependent on the strength and inertness of the chelate complex.[1] The this compound ligand is a macrocyclic compound, a structural feature that imparts significant kinetic inertness to the Gadothis compound complex.[2] This macrocyclic structure "cages" the gadolinium ion, rendering it safe for intravenous administration while preserving its paramagnetic properties essential for MRI contrast enhancement.[1][2]

Quantitative Analysis of Chelate Stability

The stability of a metal chelate is described by two key parameters: thermodynamic stability and kinetic stability. Thermodynamic stability, quantified by the stability constant (log K), indicates the affinity of the ligand for the metal ion at equilibrium. Kinetic stability, on the other hand, refers to the rate at which the complex dissociates. For gadolinium-based contrast agents, kinetic inertness is considered a more critical predictor of in vivo stability, as the agent's residence time in the body is too short to reach thermodynamic equilibrium.[3]

Below is a summary of the stability data for Gadothis compound in comparison to other gadolinium-based contrast agents.

| Contrast Agent | Ligand Type | Thermodynamic Stability (log K) | Dissociation Half-life (t½ at pH 1.2, 37°C) |

| Gadothis compound | Macrocyclic (non-ionic) | Not explicitly found | 18 hours[4] |

| Gadoterate | Macrocyclic (ionic) | ~25.6 | 4 ± 0.5 days[4] |

| Gadodiamide | Linear (non-ionic) | Not applicable | < 5 seconds[4] |

| Gadopentetate | Linear (ionic) | Not applicable | < 5 seconds[4] |

Experimental Protocols for Stability Assessment

The characterization of gadolinium chelates relies on a suite of sophisticated analytical techniques. The following are detailed methodologies for key experiments used to determine the stability of complexes like Gadothis compound.

Potentiometric Titration for Thermodynamic Stability Constant (log K) Determination

Objective: To determine the thermodynamic stability constant of a gadolinium chelate by measuring the competition for the ligand between the gadolinium ion and protons (H⁺) at various pH levels.

Methodology:

-

Preparation of Solutions:

-

A stock solution of the DO3A-butrol ligand of known concentration is prepared in deionized water.

-

A stock solution of a gadolinium salt (e.g., GdCl₃) is prepared and its concentration is precisely determined.

-

A standardized solution of a strong base (e.g., NaOH) is prepared, free of carbonate.

-

A background electrolyte (e.g., 0.1 M KCl) is used to maintain constant ionic strength.[5]

-

-

Titration Procedure:

-

A known volume of the ligand solution and the gadolinium salt solution are mixed in a thermostated titration vessel.

-

The solution is titrated with the standardized base solution.

-

The pH of the solution is monitored continuously using a calibrated pH electrode.

-

-

Data Analysis:

-

The titration data (volume of base added vs. pH) is used to calculate the protonation constants of the ligand and the stability constant of the gadolinium complex.

-

Specialized software, such as SUPERQUAD, is often used for these calculations.[5]

-

HPLC-Based Transmetallation Studies for Kinetic Inertness Assessment

Objective: To evaluate the kinetic inertness of a gadolinium chelate by measuring the rate of gadolinium displacement by an endogenous competing metal ion, such as zinc (Zn²⁺).

Methodology:

-

Reaction Setup:

-

A solution of the gadolinium chelate (e.g., Gadothis compound) is prepared in a physiologically relevant buffer (e.g., phosphate buffer at pH 7.4).

-

A solution of a competing metal ion, typically ZnCl₂, is added to the chelate solution.[6]

-

-

Time-course Analysis:

-

Aliquots of the reaction mixture are taken at various time points.

-

The reaction in the aliquots is quenched, if necessary.

-

-

HPLC Separation and Quantification:

-

The aliquots are injected into a high-performance liquid chromatography (HPLC) system.[6]

-

A suitable column (e.g., reversed-phase) is used to separate the intact gadolinium chelate from the newly formed zinc chelate and any free ligand.

-

The concentration of each species is quantified using a suitable detector, often coupled with mass spectrometry (ICP-MS) for sensitive and specific detection of the metal-containing species.[6]

-

-

Kinetic Analysis:

-

The rate of disappearance of the gadolinium chelate and the rate of appearance of the zinc chelate are used to determine the dissociation rate constant and the half-life of the gadolinium complex under these conditions.

-

Visualizing the Chelation Mechanism

To further elucidate the mechanism of this compound chelation, the following diagrams illustrate the key processes involved.

Caption: Synthesis of the DO3A-butrol ligand and its chelation with Gadolinium (Gd³⁺).

Caption: The process of transmetallation, where an endogenous metal ion displaces Gd³⁺.

Conclusion

The mechanism of action of this compound in chelation is fundamentally rooted in the formation of a highly stable and kinetically inert complex with gadolinium. The macrocyclic structure of the DO3A-butrol ligand is the key determinant of this stability, effectively preventing the in vivo release of toxic free Gd³⁺ ions. The quantitative assessment of thermodynamic and kinetic stabilities, through techniques such as potentiometric titration and HPLC-based transmetallation studies, is crucial for the preclinical and clinical evaluation of Gadothis compound and other gadolinium-based contrast agents. A thorough understanding of these principles is essential for the continued development of safer and more effective diagnostic imaging agents.

References

- 1. What is the mechanism of Gadothis compound? [synapse.patsnap.com]

- 2. Gadothis compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Speciation of Gd-based MRI contrast agents and potential products of transmetalation with iron ions or parenteral iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Butrol Ligand in Gadolinium-Based Contrast Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadolinium-based contrast agents (GBCAs) are indispensable tools in modern diagnostic magnetic resonance imaging (MRI). The efficacy and safety of these agents are critically dependent on the chemical structure of the chelating ligand that encapsulates the paramagnetic gadolinium ion (Gd³⁺). This technical guide provides an in-depth examination of the role of the butrol ligand, the cornerstone of the macrocyclic, non-ionic GBCA gadothis compound. We will explore the chemical properties, synthesis, and mechanism of action of gadothis compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to offer a comprehensive resource for researchers and drug development professionals in the field of medical imaging.

Introduction: The Imperative for Stable Gadolinium Chelates

Free gadolinium (Gd³⁺) is a highly toxic heavy metal ion. Its utility in MRI stems from its seven unpaired electrons, which make it strongly paramagnetic. This property allows it to dramatically shorten the T1 and T2 relaxation times of nearby water protons, thereby enhancing the signal in T1-weighted MRI scans.[1] However, to be used safely in clinical practice, the Gd³⁺ ion must be tightly bound to a chelating ligand, forming a stable complex that can be administered intravenously and then efficiently eliminated from the body, primarily via renal excretion.[1]

The key challenge in the design of GBCAs is to create a ligand that forms a highly stable complex with Gd³⁺, minimizing the risk of dissociation and the release of toxic, free gadolinium ions in vivo.[2] GBCAs are broadly classified based on the structure of their chelating ligand: linear or macrocyclic. Macrocyclic agents, such as gadothis compound, are generally considered to have higher stability due to their pre-organized, cage-like structure that entraps the Gd³⁺ ion.[2][3]

The this compound Ligand and Gadothis compound: Structure and Properties

Gadothis compound is a second-generation, non-ionic, macrocyclic GBCA.[4] Its chemical name is [10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid] gadolinium(III). The core of this molecule is the this compound ligand, a derivative of the 12-membered tetraazacyclododecane ring.

Caption: Chemical structure of Gadothis compound.

The this compound ligand imparts several key physicochemical properties to the gadothis compound complex:

-

High Stability: The macrocyclic structure provides high thermodynamic and kinetic stability.[5] Kinetic stability, in particular, is crucial as it describes the rate of dissociation of the Gd³⁺ ion from the chelate. Macrocyclic agents like gadothis compound have significantly slower dissociation rates compared to linear agents, which is a key factor in their favorable safety profile.[6][7]

-

Non-ionic Nature: The overall neutral charge of the gadothis compound complex results in low osmolality compared to ionic agents, which can contribute to better patient tolerance.

-

High Hydrophilicity: The dihydroxy-hydroxymethylpropyl side chain (the "this compound" moiety) enhances the water solubility and hydrophilicity of the molecule. This ensures that the agent is rapidly distributed in the extracellular space and is efficiently cleared by the kidneys without significant protein binding.[5]

-

High Relaxivity: Gadothis compound exhibits one of the highest T1 relaxivities among the clinically approved macrocyclic GBCAs.[8] This high relaxivity allows for excellent contrast enhancement, even at a standard dose.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for gadothis compound in comparison with other commonly used GBCAs.

Table 1: Comparative Physicochemical Properties of Selected GBCAs

| Agent Name | Trade Name(s) | Structure | Ionicity | Thermodynamic Stability (log Ktherm) | Kinetic Stability (t1/2 at pH 1.2) |

| Gadothis compound | Gadavist, Gadovist | Macrocyclic | Non-ionic | ~21-22 | 18 hours |

| Gadoteridol | ProHance | Macrocyclic | Non-ionic | ~23.8 | - |

| Gadoterate | Dotarem, Clariscan | Macrocyclic | Ionic | ~25.6 | 4 days |

| Gadodiamide | Omniscan | Linear | Non-ionic | ~16.9 | < 5 seconds |

| Gadopentetate | Magnevist | Linear | Ionic | ~22.1 | < 5 seconds |

Data compiled from multiple sources.[6][7][9] Note: Stability values can vary based on experimental conditions.

Table 2: Comparative Relaxivity and Pharmacokinetic Data

| Agent Name | r1 Relaxivity (L/mmol·s at 1.5T, in human whole blood) | r2 Relaxivity (L/mmol·s at 1.5T, in plasma) | Elimination Half-Life (Healthy Adults) |

| Gadothis compound | 4.6 ± 0.2 | 5.7 | ~1.8 hours |

| Gadoteridol | 4.4 ± 0.6 | 4.8 | ~1.57 hours |

| Gadoterate | 3.9 ± 0.2 | 4.6 | ~1.6 hours |

| Gadodiamide | 4.5 ± 0.1 | 5.4 | ~1.3 hours |

| Gadopentetate | 4.3 ± 0.4 | 5.2 | ~1.6 hours |

Data compiled from multiple sources.[5][10][11][12][13]

Mechanism of Action: T1 Relaxation Enhancement

The primary function of gadothis compound is to act as a positive contrast agent by shortening the T1 relaxation time of water protons in its vicinity. This occurs through dipole-dipole interactions between the unpaired electrons of the gadolinium ion and the surrounding water protons.

Caption: Mechanism of T1 relaxation shortening by Gadothis compound.

The efficiency of this process is quantified by the relaxivity (r1), which is a measure of how much the relaxation rate (1/T1) increases per unit concentration of the contrast agent.[13] Gadothis compound's high r1 value means it is very effective at enhancing the MRI signal.[8]

Experimental Protocols

Synthesis of the this compound Ligand and Gadothis compound

The synthesis of gadothis compound is a multi-step process that first involves the creation of the this compound ligand, followed by complexation with a gadolinium source. One common synthetic approach is outlined below.[14][15]

Caption: Simplified workflow for the synthesis of Gadothis compound.

Detailed Methodology (Illustrative):

-

Preparation of the Tricarboxylate Intermediate: Cyclen is reacted with tert-butyl bromoacetate in a suitable solvent system (e.g., a mixture of water and THF) in the presence of an inorganic base (e.g., potassium carbonate). The reaction is typically carried out at an elevated temperature (e.g., 45-55 °C). The resulting product is then hydrolyzed to yield the tricarboxylate intermediate.[6]

-

Formation of the this compound Ligand: The tricarboxylate intermediate is reacted with 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane. This step introduces the dihydroxy-hydroxymethylpropyl side chain.

-

Complexation with Gadolinium: The purified this compound ligand is dissolved in water and reacted with gadolinium(III) oxide (Gd₂O₃) at an elevated temperature (e.g., 90 °C) for several hours.[14]

-

Purification: The crude gadothis compound solution is purified using a combination of ion-exchange resins and charcoal to remove unreacted starting materials and any free gadolinium. The final product is isolated by filtration and drying under vacuum.[14]

Measurement of T1 Relaxivity

The determination of r1 relaxivity is a fundamental experiment for characterizing any MRI contrast agent. A common method involves the use of a clinical MRI scanner.[1][16]

Detailed Methodology:

-

Phantom Preparation: A phantom is created consisting of a series of vials containing the contrast agent (e.g., gadothis compound) at several different concentrations in a relevant medium (e.g., human plasma or saline). A vial of the medium without the contrast agent is included as a control. The phantom is allowed to equilibrate to a specific temperature (e.g., 37 °C).

-

MRI Acquisition: The phantom is placed in the MRI scanner. A T1 mapping sequence, such as an inversion recovery spin-echo (IR-SE) sequence, is used to acquire images. This sequence is repeated with multiple inversion times (TI) to accurately measure the T1 relaxation time for each sample.

-

Data Analysis:

-

The signal intensity from a region of interest (ROI) within each vial is measured for each inversion time.

-

For each concentration, the T1 relaxation time is calculated by fitting the signal intensity vs. TI data to the signal recovery equation for an inversion recovery sequence.

-

The relaxation rate (R1 = 1/T1) is calculated for each concentration.

-

The relaxation rate (R1) is plotted against the concentration of the contrast agent.

-

The r1 relaxivity is determined from the slope of the resulting linear plot.[16]

-

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of gadothis compound is characterized by rapid distribution into the extracellular space following intravenous injection, minimal protein binding, and elimination primarily in an unchanged form through the kidneys.[5]

Caption: Pharmacokinetic pathway of Gadothis compound.

In patients with normal renal function, over 90% of the administered dose is excreted in the urine within 12 hours.[5] The elimination half-life is prolonged in patients with renal impairment, and caution is advised in this patient population due to the risk of nephrogenic systemic fibrosis (NSF), a rare but serious condition associated with GBCAs. However, the risk of NSF is considered to be lowest with macrocyclic agents like gadothis compound due to their high stability.[2][3]

Conclusion

The this compound ligand is a sophisticated chemical entity that, when complexed with gadolinium, forms the highly stable and effective contrast agent, gadothis compound. Its macrocyclic, non-ionic structure provides a superior safety profile compared to linear agents by minimizing the release of toxic free gadolinium. Furthermore, the specific side chain of the this compound ligand contributes to the high relaxivity and favorable pharmacokinetic properties of gadothis compound, making it a valuable tool for diagnostic MRI. The data and protocols presented in this guide underscore the critical role of ligand design in the development of safe and efficacious gadolinium-based contrast agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ajnr.org [ajnr.org]

- 3. appliedradiology.com [appliedradiology.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of gadolinium concentration on temperature change under magnetic field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Dynamic Contrast-Enhancement Parameters between Gadothis compound and Gadoterate Meglumine in Posttreatment Glioma: A Prospective Intraindividual Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Dynamic Contrast-Enhancement Parameters between Gadothis compound and Gadoterate Meglumine in Posttreatment Glioma: A Prospective Intraindividual Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. mriquestions.com [mriquestions.com]

- 14. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. WO2016105172A2 - A method for preparing gadothis compound - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to "Butrol": Clarifying Ambiguities and Providing Core Scientific Data

Introduction

The term "Butrol" presents a degree of ambiguity within scientific and commercial literature, potentially referring to several distinct chemical entities. This technical guide aims to provide clarity for researchers, scientists, and drug development professionals by addressing the different interpretations of "this compound." The primary focus will be on the specific chelating agent registered under the CAS number 151852-61-8, which is pertinent to medical imaging. Additionally, this guide will cover two other compounds, Nadolol and Deltamethrin, for which "this compound" has been used as a trade name, to ensure a comprehensive resource.

Data Presentation: Molecular Weight and Formula

To address the core requirement of this guide, the fundamental molecular data for each potential interpretation of "this compound" is summarized in the table below.

| Compound Name/Trade Name | Chemical Name | Chemical Formula | Molecular Weight ( g/mol ) | Primary Application |

| This compound | 2,2',2''-(10-((2R,3S)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic Acid | C₁₈H₃₄N₄O₉ | 450.48[1] | MRI Contrast Agent Ligand |

| Nadolol ("this compound") | 1-(tert-butylamino)-3-[(5,6,7,8-tetrahydro-cis-6,7-dihydroxy-1-naphthyl)oxy]-2-propanol | C₁₇H₂₇NO₄ | 309.40[2] | Beta-Blocker (Pharmaceutical) |

| Deltamethrin ("Butox") | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate | C₂₂H₁₉Br₂NO₃ | 505.2[3][4] | Insecticide |

Core Technical Guide: this compound (CAS 151852-61-8)

This section provides an in-depth guide to the chelating agent "this compound," which is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (a macrocyclic compound).[5] This molecule is a critical component in the formulation of certain medical imaging agents.

Mechanism of Action in Medical Imaging

This compound itself is not the active contrast agent but serves as a ligand for paramagnetic metal ions, most notably gadolinium (Gd³⁺).[6] The resulting complex, Gadothis compound, is a highly stable, non-ionic gadolinium-based contrast agent (GBCA) used in Magnetic Resonance Imaging (MRI).[7][8]

The fundamental mechanism of action is based on the paramagnetic properties of the gadolinium ion.[9][10] Gd³⁺ has seven unpaired electrons, which creates a large magnetic moment.[9][10] When Gadothis compound is introduced into a magnetic field (as in an MRI scanner), it alters the relaxation times of nearby water protons:

-

T1 Relaxation: It significantly shortens the longitudinal relaxation time (T1) of water protons in the surrounding tissues.[8][9]

-

Signal Enhancement: This T1 shortening leads to a stronger signal on T1-weighted images, making the tissues where the contrast agent has accumulated appear brighter.[9]

The macrocyclic structure of this compound provides a stable chelate for the gadolinium ion, which is crucial for minimizing the in-vivo release of free Gd³⁺, as the free ion is toxic.[8][10]

Experimental Protocols: Synthesis and Characterization

Synthesis of this compound:

The synthesis of this compound generally involves a multi-step process.[6] A common synthetic route includes the acid hydrolysis of an ester precursor compound to yield high-purity this compound.[5][6] The general steps are as follows:

-

Preparation of Starting Materials: This begins with high-purity precursor compounds.

-

Acid Hydrolysis: The precursor undergoes hydrolysis using a dilute acid, such as hydrochloric or sulfuric acid, at elevated temperatures (typically 50-70°C).[5]

-

Purification: The resulting this compound is then purified using techniques like resin filtration and crystallization to achieve a purity of 90% or higher.[5]

-

Isolation: The final product is isolated and may be further purified with solvents like methanol or acetone.[5]

A generalized workflow for the synthesis is depicted in the diagram below.

Characterization of Gadolinium-Based Contrast Agents:

A key experimental protocol for characterizing the efficacy of a GBCA like Gadothis compound is the measurement of its relaxivity. Relaxivity (r₁ and r₂) is the measure of a contrast agent's ability to increase the relaxation rates (1/T₁ and 1/T₂) of water protons and is a key indicator of its effectiveness. This is typically done by:

-

Preparing a series of solutions with varying concentrations of the contrast agent.

-

Measuring the T₁ and T₂ relaxation times for each solution using an NMR spectrometer or an MRI scanner.

-

Plotting the relaxation rates (1/T₁ and 1/T₂) against the concentration of the contrast agent.

-

The slope of this plot gives the relaxivity in units of s⁻¹mM⁻¹.

Alternative Interpretation 1: Nadolol

Nadolol is a non-selective beta-adrenergic receptor blocker (beta-blocker) used to treat hypertension, angina pectoris, and cardiac arrhythmias.[11][12][13]

Mechanism of Action and Signaling Pathway

Nadolol functions by competitively blocking both beta-1 (β₁) and beta-2 (β₂) adrenergic receptors.[13][14]

-

β₁ Receptor Blockade (Heart): By blocking β₁ receptors in the heart, Nadolol inhibits the effects of catecholamines (like adrenaline and noradrenaline), leading to a decrease in heart rate, reduced myocardial contractility, and lowered blood pressure.[12][13]

-

β₁ Receptor Blockade (Kidney): Inhibition of β₁ receptors in the juxtaglomerular apparatus of the kidney reduces the release of renin.[14] This, in turn, suppresses the renin-angiotensin-aldosterone system, leading to decreased vasoconstriction and reduced water retention.[14]

-

β₂ Receptor Blockade (Lungs and Blood Vessels): Blockade of β₂ receptors can lead to constriction of bronchial smooth muscle and vasoconstriction.[14]

The primary signaling pathway affected by Nadolol is the G-protein coupled receptor (GPCR) pathway. Normally, catecholamine binding to β-adrenergic receptors activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase converts ATP to cyclic AMP (cAMP), which then activates Protein Kinase A (PKA), leading to various cellular responses. Nadolol blocks the initial step of this cascade.

Alternative Interpretation 2: Deltamethrin

Deltamethrin is a synthetic pyrethroid insecticide that works by contact and ingestion.[2][15]

Mechanism of Action

The primary target of Deltamethrin is the voltage-gated sodium channels in the nerve cell membranes of insects.[16][17] It binds to these channels and delays their closing.[15][17] This leads to a prolonged influx of sodium ions, resulting in repetitive nerve discharges, hyperexcitation, paralysis, and ultimately, the death of the insect.[18] Deltamethrin is classified as a Type II pyrethroid due to the presence of an α-cyano group, which causes a long-lasting inhibition of the sodium channels.[15][17]

References

- 1. This compound | CAS No- 151852-61-8 | Simson Pharma Limited [simsonpharma.com]

- 2. pomais.com [pomais.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Use of MRI/MRA With or Without Gadolinium-Based Contrast Agent (GBCA) for Research: Institutional Review Board (IRB) Office - Northwestern University [irb.northwestern.edu]

- 5. Buy this compound | 151852-61-8 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. Gadothis compound - Wikipedia [en.wikipedia.org]

- 8. Gadothis compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Definitive Guide To Gadothis compound: Sourcing, Safety, And Formulation For Pharmaceutical Professionals [octagonchem.com]

- 10. What is the mechanism of Gadothis compound? [synapse.patsnap.com]

- 11. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Nadolol? [synapse.patsnap.com]

- 13. youtube.com [youtube.com]

- 14. Nadolol - Wikipedia [en.wikipedia.org]

- 15. termirepel.com [termirepel.com]

- 16. pharmahealthsciences.net [pharmahealthsciences.net]

- 17. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Research Applications of Butrol (CAS Number 151852-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of the compound identified by CAS number 151852-61-8, known as Butrol. The primary application of this compound is as a macrocyclic chelating agent, most notably in the formation of Gadothis compound, a gadolinium-based contrast agent for Magnetic Resonance Imaging (MRI). This document details the mechanism of action, pharmacokinetic properties, and safety profile of Gadothis compound, supported by quantitative data. Furthermore, it outlines detailed experimental protocols for its use in various advanced MRI techniques and provides an overview of the synthetic methodologies for this compound itself. Visual diagrams are included to illustrate key processes, such as the mechanism of contrast enhancement and the pharmacokinetic pathway.

Introduction

This compound, with the chemical name rel-10-[(1R,2S)-2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). Its molecular structure is specifically designed for the stable chelation of metal ions. The most significant application of this compound is its use as a ligand for the gadolinium ion (Gd³⁺), forming the non-ionic, macrocyclic contrast agent Gadothis compound. This complex is a cornerstone in contrast-enhanced MRI, improving the visualization of anatomical structures and pathological processes.

Mechanism of Action: MRI Contrast Enhancement

Gadothis compound functions as a paramagnetic contrast agent. The gadolinium ion possesses seven unpaired electrons, making it highly paramagnetic. When placed in an external magnetic field, such as in an MRI scanner, Gadothis compound alters the relaxation times of water protons in its vicinity. Specifically, it shortens the longitudinal (T1) and transverse (T2) relaxation times.[1][2] This effect increases the signal intensity on T1-weighted images, leading to enhanced contrast between tissues with different concentrations of the agent. The macrocyclic structure of this compound provides high thermodynamic and kinetic stability to the complex, minimizing the release of toxic free Gd³⁺ ions in the body.[3][4]

Quantitative Data

Pharmacokinetic Properties

Gadothis compound is rapidly distributed in the extracellular space following intravenous administration and is eliminated unchanged primarily via the kidneys through glomerular filtration.[2]

| Parameter | Healthy Volunteers (0.1 mmol/kg) | Patients with Mild to Moderate Renal Impairment (Creatinine Clearance 30-80 mL/min) | Patients with Severe Renal Impairment (Creatinine Clearance <30 mL/min) | Reference |

| Terminal Half-life (t½) | 1.81 hours (range: 1.33–2.13 hours) | 5.4 ± 1.5 to 7.4 ± 2.6 hours | 17.9 ± 6.2 to 20.4 ± 16.9 hours | [2][5] |

| Plasma Clearance | 1.1 to 1.7 mL/(min·kg) | - | - | [2] |

| Volume of Distribution (Vd) | 0.21 ± 0.02 L/kg | - | - | [6] |

| Urinary Excretion | > 90% within 12 hours | Complete within 72 hours | ~80-85% within 120 hours | [2][5] |

Relaxivity Data

Relaxivity (r1 and r2) is a measure of a contrast agent's efficiency in shortening the relaxation times of water protons, and it is dependent on the magnetic field strength and the medium.

| Contrast Agent | Magnetic Field Strength | Medium | r1 Relaxivity [L/(mmol·s)] | r2 Relaxivity [L/(mmol·s)] | Reference |

| Gadothis compound | 1.5 T | Human Plasma (37°C) | 4.78 ± 0.12 | - | [7] |

| Gadothis compound | 3 T | Human Plasma (37°C) | 4.97 ± 0.59 | - | [7] |

| Gadothis compound | 7 T | Human Plasma (37°C) | 3.83 ± 0.24 | - | [7] |

| Gadothis compound | 3 T | Human Blood (37°C) | 3.47 ± 0.16 | - | [7] |

| Gadothis compound | 1.5 T | Plasma (37°C, pH 7) | 5.2 | 6.1 | [8] |

Safety and Tolerability

Gadothis compound is generally well-tolerated. The most common adverse drug reactions are mild and transient.

| Adverse Drug Reaction | Incidence in Clinical Trials (n=4705) | Post-marketing Surveillance Reporting Rate | Reference |

| Headache | ≥0.5% | - | [4] |

| Nausea | ≥0.5% | 0.0032% | [4][9] |

| Injection-site reaction | ≥0.5% | - | [4] |

| Dysgeusia (altered taste) | ≥0.5% | - | [4] |

| Feeling hot | ≥0.5% | - | [4] |

| Hypersensitivity reactions | - | 0.0147% | [9] |

| Vomiting | - | 0.0025% | [9] |

| Dyspnea | - | 0.0010% | [9] |

| Overall Drug-Related Adverse Events | 3.4% | 0.0356% | [9][10] |

Experimental Protocols

Synthesis of this compound (CAS 151852-61-8)

The synthesis of this compound is a multi-step process. One common route involves the initial reaction of 1,4,7,10-tetraazacyclododecane (cyclen) with a protected hydroxypropyl group, followed by the alkylation of the remaining secondary amines with an acetic acid derivative. A generalized protocol is as follows:

-

Step 1: Introduction of the Hydroxypropyl Group: 1,4,7,10-tetraazacyclododecane is reacted with a suitable protected hydroxypropyl precursor, such as 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, in the presence of a lithium salt (e.g., lithium chloride) in a solvent like isopropyl alcohol at elevated temperatures (e.g., 85-95°C).[11][12]

-

Step 2: Carboxymethylation: The product from Step 1 is then reacted with a haloacetic acid, such as chloroacetic acid, in an aqueous solution. The pH is maintained between 9 and 10 using a base like sodium hydroxide, and the reaction is carried out at an elevated temperature (e.g., 70°C) for several hours.[11][13]

-

Step 3: Acid Hydrolysis (if ester precursors are used): If a protected form of acetic acid (e.g., tert-butyl bromoacetate) is used in Step 2, a subsequent acid hydrolysis step is required to deprotect the carboxylic acid groups. This is typically achieved by treating the ester precursor with a dilute acid like hydrochloric or sulfuric acid at 50-70°C.[9][11]

-

Step 4: Purification: The crude this compound is purified using techniques such as ion-exchange chromatography. Anion and cation exchange resins can be employed to remove unreacted starting materials and byproducts. Crystallization from a solvent system like an aqueous methanol solution can be used to obtain high-purity this compound.[11][13]

MRI Protocol for Brain Tumor Assessment with Gadothis compound

This protocol is a general guideline for contrast-enhanced MRI of brain tumors.

-

Patient Preparation: Ensure the patient has no contraindications to MRI or gadolinium-based contrast agents. Obtain informed consent.

-

Pre-Contrast Imaging: Acquire the following sequences before contrast administration:

-

T1-weighted: Axial and sagittal planes (e.g., Fast Spin Echo - FSE or Magnetization-Prepared Rapid Gradient Echo - MPRAGE) for anatomical detail.[3]

-

T2-weighted: Axial plane (e.g., T2 FSE) to evaluate edema and CSF spaces.[3]

-

FLAIR (Fluid-Attenuated Inversion Recovery): Axial plane to assess white matter abnormalities.[3]

-

DWI (Diffusion-Weighted Imaging): Axial plane (with b-values of 0 and 1000 s/mm² and an ADC map) to evaluate tumor cellularity.[3]

-

-

Contrast Administration:

-

Post-Contrast Imaging:

-

Commence post-contrast T1-weighted imaging immediately after injection.

-

Acquire axial and coronal T1-weighted sequences (FSE or MPRAGE), with at least one plane utilizing fat saturation, especially for tumors near the skull base.[3]

-

For dynamic contrast-enhanced (DCE) studies, a 3D T1-weighted gradient-echo sequence is acquired repeatedly for several minutes (e.g., 7 minutes) to assess tumor perfusion and permeability. Optimal contrast enhancement is often observed 5-7 minutes post-injection.[2]

-

Protocol for Cardiac MRI (Myocardial Perfusion and Late Gadolinium Enhancement)

-

Patient Preparation: As per standard cardiac MRI procedures.

-

Stress Perfusion Imaging:

-

Administer a pharmacological stress agent (e.g., adenosine, regadenoson).

-

At peak stress, inject a bolus of Gadothis compound (0.05 mmol/kg) via a power injector at approximately 4 mL/second, followed by a 20 mL saline flush.

-

Acquire first-pass perfusion images using a T1-weighted sequence.

-

-

Rest Perfusion Imaging:

-

After a suitable delay for the stress agent to wash out (e.g., 10-15 minutes), inject a second bolus of Gadothis compound (0.05 mmol/kg) at rest.

-

Acquire first-pass perfusion images with the same sequence as the stress imaging.

-

-

Late Gadolinium Enhancement (LGE) Imaging:

-

Approximately 10-15 minutes after the rest perfusion injection, acquire LGE images using a T1-weighted inversion recovery sequence to visualize areas of myocardial fibrosis or scar.

-

Key Biological and Physiological Processes

Pharmacokinetic Pathway

The journey of Gadothis compound through the body is a critical aspect of its application and safety.

Conclusion

This compound (CAS 151852-61-8), primarily through its gadolinium complex Gadothis compound, is a vital tool in modern medical imaging research and diagnostics. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and high degree of safety make it a reliable and effective contrast agent for a wide array of MRI applications. The detailed protocols and quantitative data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective and informed use of this compound in their work. Future research may continue to explore novel applications of this compound and its derivatives in targeted drug delivery and other therapeutic areas.

References

- 1. This compound | 151852-61-8 | Benchchem [benchchem.com]

- 2. Time optimization of gadothis compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. radiopaedia.org [radiopaedia.org]

- 4. ajnr.org [ajnr.org]

- 5. Half-Dose versus Single-Dose Gadothis compound for Extracellular Volume Measurements in Cardiac Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. radiologysolutions.bayer.com [radiologysolutions.bayer.com]

- 7. Consensus recommendations for a standardized brain tumor imaging protocol for clinical trials in brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s.mriquestions.com [s.mriquestions.com]

- 9. CN107108532A - The method for preparing kothis compound calcium - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. Appropriate Minimal Dose of Gadothis compound for 3D Time-Resolved MRA of the Supra-Aortic Arteries: Comparison with Conventional Single-Phase High-Resolution 3D Contrast-Enhanced MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JP2022515893A - Manufacturing method of calcothis compound - Google Patents [patents.google.com]

- 13. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]

- 14. Gadothis compound 1.0-molar in Cardiac Magnetic Resonance Imaging (MRI) - Further Enhancing the Capabilities of Contrast-enhanced MRI in Ischaemic and Non-ischaemic Heart Disease? | ECR Journal [ecrjournal.com]

The Chelation Landscape of Butrol: An In-depth Technical Guide to Metal Ion Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction of Butrol, specifically focusing on the chelating agent 10-(1,3,4-trihydroxy-butan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A-butrol), with various metal ions. This compound is the core component of the MRI contrast agent Gadothis compound, where it serves to tightly bind the paramagnetic gadolinium ion. Understanding the broader metal-binding profile of this macrocyclic chelator is crucial for applications in drug delivery, toxicology, and the development of new diagnostic and therapeutic agents. This document details the quantitative aspects of these interactions, provides in-depth experimental protocols for their characterization, and visualizes key processes and workflows.

Introduction to this compound and its Chelating Properties

This compound, in the context of metal ion chelation, refers to the macrocyclic ligand DO3A-butrol. This ligand is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. The core structure consists of a twelve-membered tetraaza macrocycle (cyclen) functionalized with three carboxylate arms and a dihydroxybutyl group. This specific arrangement of nitrogen and oxygen donor atoms confers a high affinity and selectivity for certain metal ions.

The chelation process involves the coordination of the metal ion by the multiple donor atoms of the this compound ligand, forming a stable, cage-like complex. The thermodynamic stability and kinetic inertness of these complexes are key parameters that determine their suitability for various applications. The macrocyclic nature of this compound contributes significantly to the stability of its metal complexes through the "macrocyclic effect," which is an entropically favorable pre-organization of the donor atoms for metal binding.

Quantitative Data on this compound's Metal Ion Interactions

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following tables summarize the protonation constants of this compound and its derivatives, as well as the stability constants for their complexes with various physiologically and environmentally relevant metal ions. The data presented here is based on studies of DO3A and its derivatives, providing a strong indication of the expected behavior of DO3A-butrol.

Table 1: Protonation Constants of DO3A and a Related Derivative at 25 °C. [1][2]

| Ligand | log KH1 | log KH2 | log KH3 | log KH4 |

| DO3A | 11.16 | 9.21 | 4.10 | < 2 |

| DO3A-SA | 10.98 | 8.87 | 4.22 | < 2 |

Note: The first two protonation steps are associated with the ring nitrogen atoms, while the subsequent steps correspond to the carboxylate groups.

Table 2: Stability Constants (log KML) of DO3A and a DO3A-derivative with Divalent Metal Ions at 25 °C. [1][2]

| Metal Ion | DO3A | DO3A-SA |

| Mg(II) | 9.07 | 9.01 |

| Ca(II) | 10.49 | 10.42 |

| Cu(II) | 21.65 | 21.68 |

| Zn(II) | 18.00 | 18.23 |

Table 3: Stability Constants (log KML) of DO3A and a DO3A-derivative with Trivalent Lanthanide Ions at 25 °C. [2]

| Metal Ion | DO3A | DO3A-SA |

| La(III) | 17.50 | 19.46 |

| Gd(III) | 19.06 | 21.56 |

| Lu(III) | 19.38 | 21.84 |

Experimental Protocols for Studying Metal-Butrol Interactions

The characterization of metal-ligand interactions is fundamental to understanding the behavior of chelating agents like this compound. Below are detailed methodologies for key experiments used to determine the stability and structure of these complexes.

Synthesis of the DO3A-butrol Ligand

The synthesis of the DO3A-butrol ligand can be achieved through a multi-step process. A common approach involves the selective functionalization of the cyclen macrocycle.[3]

Materials:

-

1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride in deionized water.

-

Adjust the pH of the solution to 9-10 using a concentrated NaOH solution.

-

Add a solution of chloroacetic acid dropwise while maintaining the pH between 9 and 10 with the addition of NaOH.

-

Heat the reaction mixture to 70 °C and stir for 18 hours.

-

After cooling to room temperature, acidify the solution with concentrated HCl to a pH of approximately 2.

-

The crude DO3A-butrol ligand can be purified using ion-exchange chromatography.

-

The final product is typically isolated as a hydrochloride salt and can be characterized by mass spectrometry and NMR spectroscopy.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.

Materials:

-

DO3A-butrol ligand stock solution (accurately known concentration)

-

Metal ion stock solution (e.g., from metal chlorides or nitrates, accurately known concentration)

-

Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized hydrochloric acid (HCl) or nitric acid (HNO3) solution

-

Background electrolyte (e.g., 0.1 M KCl or KNO3)

-

High-purity water (deoxygenated and deionized)

-

Calibrated pH electrode and potentiometer

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature (e.g., 25 °C).

-

Ligand Protonation: Titrate a solution of the DO3A-butrol ligand in the background electrolyte with a standardized strong base (e.g., KOH). Record the pH after each addition of the titrant.

-

Metal-Ligand Titration: Prepare a solution containing the DO3A-butrol ligand and the metal ion of interest in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal) in the background electrolyte. Titrate this solution with the standardized strong base, recording the pH at each step.

-

Data Analysis: The collected titration data (pH vs. volume of titrant) is processed using specialized software (e.g., HYPERQUAD). The software refines the protonation and stability constants by fitting the experimental data to a chemical model of the equilibria in solution.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study the formation of metal complexes, especially those involving transition metals that exhibit characteristic d-d electronic transitions or charge-transfer bands upon complexation.

Materials:

-

DO3A-butrol solution

-

Metal ion solution (e.g., Cu(II), Ni(II))

-

Buffer solution to maintain constant pH

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Spectral Scans: Record the UV-Vis spectrum of the free ligand and the free metal ion in the chosen buffer.

-

Titration: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the DO3A-butrol ligand (or vice versa).

-

Measurement: Record the UV-Vis spectrum for each solution after allowing it to reach equilibrium.

-

Data Analysis: Analyze the changes in absorbance at a specific wavelength where the complex absorbs maximally. The data can be plotted (e.g., using a mole-ratio or Job's plot method) to determine the stoichiometry of the complex. Stability constants can be determined by fitting the absorbance data to a binding model.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the ligand and its metal complexes in solution. It can also be used to determine binding constants.

Materials:

-

DO3A-butrol solution in a suitable deuterated solvent (e.g., D2O)

-

Metal ion solution (diamagnetic ions like Zn(II), Ca(II), Mg(II) are preferred for high-resolution spectra)

-

NMR spectrometer

Procedure:

-

Ligand Spectrum: Acquire a high-resolution 1H NMR spectrum of the free DO3A-butrol ligand.

-

NMR Titration: Add incremental amounts of the metal ion solution to the NMR tube containing the ligand solution. Acquire a 1H NMR spectrum after each addition.

-

Data Analysis: Monitor the chemical shift changes of the ligand's protons upon metal binding. For systems in fast exchange, a single set of peaks will shift upon addition of the metal ion. For slow exchange, separate peaks for the free and bound ligand will be observed. The binding constant can be calculated by fitting the chemical shift changes as a function of the metal ion concentration to a suitable binding isotherm.[7][8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Materials:

-

DO3A-butrol solution

-

Metal ion solution

-

Identical buffer for both ligand and metal solutions

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Prepare solutions of the DO3A-butrol ligand and the metal ion in the same, degassed buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the metal ion in the sample cell.

-

Experiment Setup: Load the metal ion solution into the sample cell and the ligand solution into the injection syringe. Allow the system to equilibrate to the desired temperature.

-

Titration: Perform a series of small, sequential injections of the ligand into the sample cell. The heat change associated with each injection is measured.

-

Data Analysis: The raw data (heat flow vs. time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.[9][10][11][12]

X-Ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of a metal-Butrol complex in the solid state.

Materials:

-

Crystallization-grade pure metal-DO3A-butrol complex

-

Crystallization screening solutions

-

X-ray diffractometer

Procedure:

-

Crystallization: Grow single crystals of the metal-DO3A-butrol complex. This is often achieved by slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion methods.

-

Data Collection: Mount a suitable crystal on the goniometer of an X-ray diffractometer and cool it in a stream of cold nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson methods). The structural model is then refined to best fit the experimental data.[13][14][15]

Visualizing this compound's Interactions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with metal ions and the experimental workflows used to study them.

Caption: Chemical structure of the DO3A-butrol ligand.

References

- 1. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution structures, stabilities, kinetics, and dynamics of DO3A and DO3A-sulphonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. kbcc.cuny.edu [kbcc.cuny.edu]

- 5. ijpras.com [ijpras.com]

- 6. ijpras.com [ijpras.com]

- 7. youtube.com [youtube.com]

- 8. ccpn.ac.uk [ccpn.ac.uk]

- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 11. tainstruments.com [tainstruments.com]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. X-Ray Crystallographic Studies of Metalloproteins | Springer Nature Experiments [experiments.springernature.com]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Paramagnetic Properties of Butrol Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the paramagnetic properties of Butrol complexes, with a primary focus on Gadothis compound. Gadothis compound, a gadolinium(III)-based contrast agent, is a cornerstone of modern magnetic resonance imaging (MRI), and its efficacy is intrinsically linked to its paramagnetic nature. This document delves into the fundamental principles of paramagnetism in these complexes, presenting key quantitative data, detailed experimental protocols for their synthesis and characterization, and visual representations of relevant workflows and concepts. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and application of paramagnetic metal complexes in medicine and biotechnology.

Introduction to this compound Complexes and Paramagnetism

This compound complexes are a class of coordination compounds where a central metal ion is chelated by a macrocyclic ligand derived from 1,4,7,10-tetraazacyclododecane (cyclen). The most prominent member of this family is Gadothis compound, in which the paramagnetic gadolinium(III) (Gd³⁺) ion is complexed with the DO3A-butrol ligand (dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid).

The paramagnetic properties of Gadothis compound arise from the seven unpaired electrons in the 4f orbital of the Gd³⁺ ion.[1] These unpaired electrons give the complex a large magnetic moment, causing it to be strongly attracted to an external magnetic field. This property is fundamental to its application as an MRI contrast agent, where it enhances the relaxation rates of surrounding water protons, leading to a brighter signal in T1-weighted images.

Core Paramagnetic Properties

The paramagnetic behavior of this compound complexes can be quantitatively described by several key parameters, primarily obtained through Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species. For high-spin Gd³⁺ (S = 7/2) complexes like Gadothis compound, the EPR spectrum is characterized by a g-factor and zero-field splitting (ZFS) parameters (D and E).

A high-frequency EPR study of various Gd(III) polyaminocarboxylate complexes, including macrocyclic derivatives similar to the this compound ligand, provides valuable insights. This study established a correlation where macrocyclic complexes exhibit a negative sign for the axial ZFS parameter (D) and a negligible rhombic ZFS parameter (E).[2] This suggests that the coordination environment of the Gd³⁺ ion in Gadothis compound is predominantly axial.

Experimental Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy

A general protocol for obtaining the EPR spectrum of a Gd(III) complex like Gadothis compound in a frozen solution is as follows:

-

Sample Preparation: A solution of the Gadothis compound complex (typically in the low millimolar range) is prepared in a suitable solvent, often a mixture that forms a good glass upon freezing (e.g., water/glycerol). The sample is then transferred to a quartz EPR tube.

-

Freezing: The sample is flash-frozen in liquid nitrogen to ensure a glassy state, which prevents the formation of crystalline aggregates that can broaden the EPR signal.

-

Spectrometer Setup: The EPR spectrometer (e.g., operating at X-band, ~9.5 GHz, or higher frequencies like W-band, ~94 GHz, or 240 GHz) is cooled to a low temperature, typically below 150 K, often down to liquid helium temperatures (~4 K), to observe the full spectrum.

-

Data Acquisition: The magnetic field is swept while irradiating the sample with microwaves of a fixed frequency. The absorption of microwaves by the paramagnetic sample is detected and recorded as the EPR spectrum.

-

Data Analysis: The resulting spectrum is then analyzed and simulated to extract the g-factor and the zero-field splitting parameters (D and E).

Logical Workflow for EPR Data Analysis

References

Butrol as a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butrol, a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), and its significance as the chelating ligand in the gadolinium-based contrast agent (GBCA) Gadothis compound. Marketed under trade names such as Gadovist® and Gadavist®, Gadothis compound is a widely used nonionic, macrocyclic contrast agent for magnetic resonance imaging (MRI).[1][2][3] This document details the synthesis of this compound and Gadothis compound, its mechanism of action, physicochemical properties, and key experimental data. It is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, diagnostic imaging, and drug development.

Introduction

Gadolinium-based contrast agents are essential tools in modern diagnostic medicine, enhancing the quality of MRI scans by altering the relaxation times of water protons in tissues.[4] The safety and efficacy of these agents are critically dependent on the stability of the complex formed between the paramagnetic gadolinium ion (Gd³⁺) and a chelating ligand.[5][6] this compound, chemically known as [10-(2,3-dihydroxy-1-hydroxymethylpropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid], is a macrocyclic ligand designed to form a highly stable, nonionic complex with Gd³⁺.[2][7] This stability is crucial for minimizing the in vivo release of toxic free Gd³⁺ ions.[1][5] The resulting complex, Gadothis compound, exhibits favorable physicochemical properties, including high hydrophilicity and a unique 1.0 M concentration formulation, which contribute to its excellent safety profile and diagnostic performance.[1][3][8]

Physicochemical Properties and Structure

This compound is a derivative of the well-established chelator DO3A, featuring a trihydroxybutyl group attached to the macrocyclic ring.[7][8] This substitution enhances the hydrophilicity of the molecule, which is associated with low protein binding and good biological tolerance.[4][8] The chemical formula for this compound is C₁₈H₃₄N₄O₉, with a molecular weight of 450.5 g/mol .[7][9]